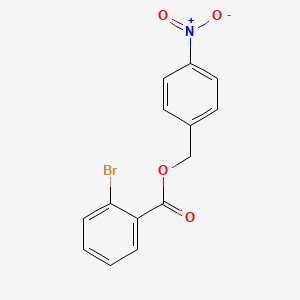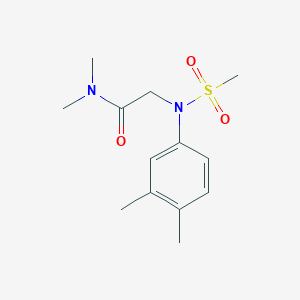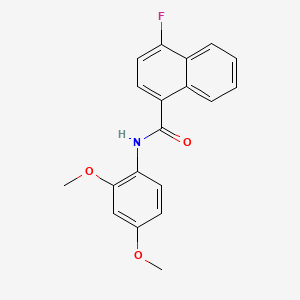![molecular formula C15H15N5O B5751377 N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5751377.png)
N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a triazolo[1,5-a]pyrimidine core, which is a fused ring system containing nitrogen atoms, making it a valuable scaffold in drug design and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of Schiff base zinc(II) complex supported on magnetite nanoparticles as a reusable catalyst. This reaction typically occurs at 60°C under solvent-free conditions, yielding the desired product in varying yields depending on the substrates used .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using the aforementioned methods. The use of microwave irradiation allows for rapid synthesis, while the use of reusable catalysts like Schiff base zinc(II) complex ensures cost-effectiveness and sustainability. The choice of method depends on the desired yield, purity, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxides, dihydro derivatives, and substituted triazolopyrimidines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, including JAK1, JAK2, and PHD-1 . By inhibiting these enzymes, it can modulate signaling pathways involved in inflammation, cell proliferation, and metabolism. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo ring system and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidines: These compounds also contain a fused ring system and are used in similar applications.
Quinazolin-4(3H)-one derivatives: These compounds have a different core structure but share similar antimicrobial properties.
Uniqueness
N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the 2,4-dimethylphenyl group and the 7-methyl group in the triazolo[1,5-a]pyrimidine ring contributes to its distinct pharmacological profile, making it a valuable compound in drug discovery and development.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-9-4-5-13(10(2)6-9)19-14(21)12-7-16-15-17-8-18-20(15)11(12)3/h4-8H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLSMSDGMJAGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N3C(=NC=N3)N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5751294.png)
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(2-nitrophenoxy)propanehydrazide](/img/structure/B5751302.png)
![(3,6-Dichloro-benzo[b]thiophen-2-yl)-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B5751309.png)
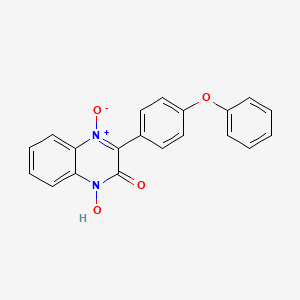
![N-[(4-ethylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5751330.png)
![N'-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE](/img/structure/B5751337.png)
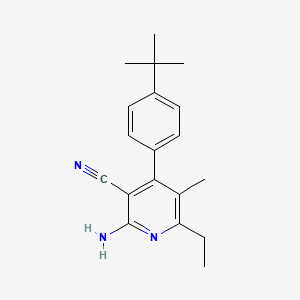
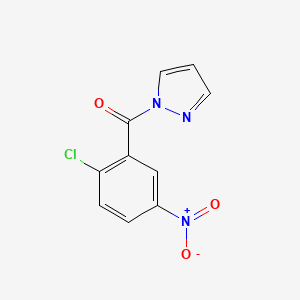
![N-{[4-(butanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B5751354.png)
![N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5751371.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5751372.png)
